Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
Description
Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts (CAS 69669-44-9; EC 274-070-8) is a linear alkylbenzenesulfonate (LAS) surfactant with alkyl chains ranging from 10 to 14 carbons. It is classified as an anionic surfactant under the sulfonate category, specifically a linear alkylbenzene sulfonate (LAS) . The compound is widely used in consumer and industrial products, such as detergents (e.g., Bar Keepers Friend cleaners) and emulsifiers, due to its dispersing, wetting, and foaming properties . Its molecular formula is approximately C₁₈H₂₉O₃S·Na⁺, with a molecular weight of ~348.48 g/mol . The alkyl chain composition typically includes C10 (10.6%), C11 (34.1%), C12 (27.7%), C13 (19.0%), and C14 (8.7%), averaging a chain length of C11.7–C11.8 .
Properties
IUPAC Name |
sodium;4-dodecan-3-ylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWFOVSCUWIEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058711 | |
| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6 | |
| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts, often referred to as Sodium Laureth Sulfate (SLES), is a type of surfactant. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The mode of action of SLES involves the formation of micelles, which are tiny droplets that encapsulate and remove oil and dirt from surfaces. This is achieved through the interaction of the hydrophilic (water-attracting) and hydrophobic (water-repelling) parts of the molecule. The hydrophobic part of the molecule binds to oil and dirt, while the hydrophilic part allows it to be washed away with water.
Biochemical Pathways
The primary biochemical pathway involved in the action of SLES is the process of sulfonation. This involves the reaction of 4-C10-13-sec-alkylbenzene with sulfur trioxide to form a sulfonic acid derivative. This is then neutralized with sodium hydroxide or sodium carbonate to produce the final product.
Result of Action
The result of the action of SLES is the effective removal of dirt and oil from surfaces. This is why it is commonly used in a variety of cleaning products, including soaps, shampoos, and detergents.
Action Environment
The action of SLES can be influenced by environmental factors such as temperature and pH. For instance, its surfactant properties may be affected by extreme temperatures. Additionally, SLES is known to be stable under normal storage conditions. Prolonged exposure or excessive amounts may cause irritation to the skin and eyes.
Biological Activity
Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts (commonly referred to as ABS or alkylbenzene sulfonates) are surfactants characterized by their amphiphilic nature, containing a hydrophobic alkyl chain and a hydrophilic sulfonate group. This unique structure grants them significant biological activity, making them valuable in various industrial applications, particularly in cleaning and emulsifying processes.
Chemical Composition:
- Formula: C10H21NaO3S to C14H29NaO3S
- CAS Number: 69669-44-9
Physical Properties:
- Appearance: White to off-white crystalline powder
- Solubility: Highly soluble in water
The compound's amphiphilic structure allows it to lower the surface tension of water, facilitating the emulsification and dispersion of oils and dirt, which is crucial for its application in detergents and other cleaning agents .
Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives possess notable antimicrobial activity . Their surfactant properties enable them to disrupt microbial membranes, leading to cell lysis. The mechanisms of action include:
- Membrane Disruption: Surfactants can integrate into microbial membranes, altering their permeability and leading to cell death.
- Protein Denaturation: By denaturing proteins essential for microbial survival, these compounds can inhibit growth and reproduction .
Toxicological Profile
While ABS are generally considered safe for human use at appropriate concentrations, they do exhibit certain toxicological effects:
- Skin Irritation: Contact with skin can cause irritation or allergic reactions in sensitive individuals.
- Aquatic Toxicity: ABS are harmful to aquatic life, necessitating careful handling and disposal practices .
Toxicity Data Summary:
| Exposure Route | Acute Toxicity Level | Effects Observed |
|---|---|---|
| Oral | Low (Categories III-IV) | Rapid metabolism; no tissue accumulation |
| Dermal | Moderate | Skin irritation; potential sensitization |
| Aquatic | LC50/EC50 values | Fish: 1.67 mg/L; Daphnia: 1.62 mg/L |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A study highlighted the effectiveness of sodium dodecylbenzenesulfonate (SDBS), a related compound, in treating foodborne pathogens on fruits and vegetables. The antimicrobial action was attributed to its ability to denature proteins and disrupt cell membranes .
- Environmental Impact Assessment: A risk assessment conducted by the EPA indicated that while ABS compounds are not highly acutely toxic, they pose risks to aquatic organisms. The assessment concluded that careful regulation is necessary to mitigate environmental exposure risks .
- Genotoxicity Studies: In vitro studies have shown that ABS do not exhibit genotoxic properties, with no significant chromosomal aberrations observed in animal studies . This finding supports their use in consumer products under regulated conditions.
Scientific Research Applications
Industrial Applications
These compounds are also employed as inert ingredients in pesticide formulations. They enhance the efficacy of active ingredients by improving their solubility and stability in aqueous solutions, thereby facilitating better application on crops.
Case Study: Pesticide Efficacy
A risk assessment study indicated that alkylbenzenesulfonates, including sodium salts of benzenesulfonic acid, significantly improved the dispersion of active ingredients in pesticide formulations, leading to enhanced crop protection outcomes without adverse effects on non-target organisms .
Personal Care Products
Benzenesulfonic acid derivatives are incorporated into personal care products such as shampoos and body washes due to their ability to create stable foams and improve the texture of formulations.
Table 2: Common Personal Care Products Containing Benzenesulfonic Acid Derivatives
| Product Type | Functionality |
|---|---|
| Shampoos | Foam booster |
| Body washes | Emulsifier |
| Facial cleansers | Surfactant |
Wastewater Treatment
The use of benzenesulfonic acid derivatives has been explored in wastewater treatment processes where they act as flocculants, aiding in the removal of suspended solids and improving water clarity.
Case Study: Wastewater Treatment Efficiency
Research demonstrated that the addition of sodium salts of benzenesulfonic acid to wastewater treatment systems resulted in a reduction of turbidity by up to 70%, showcasing their effectiveness in enhancing the sedimentation process .
Safety Profile
Toxicological evaluations indicate that these compounds possess low acute toxicity levels when administered orally or dermally. Studies have shown median lethal doses (LD50) ranging from 404 to 1470 mg/kg body weight in rats, suggesting a favorable safety profile for industrial use .
Table 3: Toxicity Data Summary
| Test Substance | LD50 (mg/kg) |
|---|---|
| Sodium C10-14 alkylbenzenesulfonate | 404 - 1470 |
| Sodium dodecylbenzenesulfonate | 1250 - 2300 |
Comparison with Similar Compounds
Linear vs. Branched Alkyl Derivatives
- C10-14 Linear Alkyl Derivatives (LAS): These have straight-chain alkyl groups attached to the benzene ring, enhancing biodegradability compared to branched analogs.
- 4-C10-13-Sec-Alkyl Derivatives (CAS 85536-14-7) : Branched (secondary) alkyl chains reduce biodegradability and increase persistence in the environment. These derivatives are less common in consumer products but may be used in industrial applications .
Chain Length Variations
- C10-13-Alkyl Derivatives (CAS 90194-45-9) : Shorter alkyl chains (C10-13) result in lower logPow (1.4) and molecular weight (~345 g/mol), influencing solubility and surfactant efficiency .
- C14-17-Sec-Alkane Sulfonates (ECHA 100.097.277) : Longer alkyl chains (C14-17) increase hydrophobicity (higher logPow) and are used in heavy-duty detergents or lubricants .
Physicochemical Properties
*Note: LogPow (octanol-water partition coefficient) and BCF (bioaccumulation factor) data are extrapolated from similar LAS compounds .
Environmental and Regulatory Profiles
- Biodegradability : Linear C10-14LAS degrades faster than branched analogs, with >80% removal in wastewater treatment . Branched derivatives (e.g., 4-C10-13-sec-alkyl) persist longer, raising concerns under REACH regulations .
- Toxicity : C10-14LAS has low acute toxicity (LC50 >10 mg/L for fish) but may cause chronic effects at sublethal concentrations . In contrast, branched chains correlate with higher ecotoxicity .
- Regulatory Status :
Q & A
Q. What are the recommended methods for synthesizing benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts, and how do alkyl chain length variations affect product purity?
Methodological Answer: Synthesis typically involves sulfonation of alkylbenzenes followed by neutralization with sodium hydroxide. Key steps include:
- Alkylation : Use Friedel-Crafts alkylation to attach C10-C14 alkyl chains to benzene.
- Sulfonation : React alkylbenzene with sulfuric acid or sulfur trioxide to form the sulfonic acid derivative.
- Neutralization : Treat with NaOH to yield the sodium salt.
Variations in alkyl chain length (C10 vs. C14) influence solubility and surfactant properties. Gas chromatography (GC) or HPLC can assess purity, with longer chains showing higher retention times .
Q. What analytical techniques are most effective for characterizing structural and physicochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm alkyl chain length and sulfonate group positioning.
- Mass Spectrometry (MS) : Determines molecular weight distribution, critical for heterogeneous alkyl mixtures .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with degradation typically observed above 250°C.
- Surface Tension Measurement : Assesses critical micelle concentration (CMC), which decreases with longer alkyl chains .
Advanced Research Questions
Q. How can researchers resolve contradictions in ecotoxicological data, such as biodegradability versus bioaccumulation potential?
Methodological Answer: Conflicting data arise from varying test conditions. For example:
- Biodegradability : OECD 301F tests show >60% degradation in 28 days, classifying it as readily biodegradable .
- Bioaccumulation : Measured logPow values range from 1.4 to 2.1 (), suggesting moderate hydrophobicity. However, experimental BCF (bioconcentration factor) values of 87 in fish () contradict theoretical predictions.
Resolution Strategy : Conduct parallel assays under standardized OECD 305 guidelines to harmonize test conditions. Use radiolabeled compounds to track metabolite formation and partitioning .
Q. What experimental designs are optimal for assessing the compound’s endocrine disruption potential in aquatic ecosystems?
Methodological Answer:
- In Vitro Assays : Use ERα/ERβ luciferase reporter gene assays to screen for estrogen receptor binding.
- In Vivo Tests : Zebrafish embryo toxicity tests (ZFET) to evaluate developmental effects at concentrations ≤10 mg/L.
- Omics Approaches : Transcriptomic analysis of liver tissues in exposed organisms to identify dysregulated pathways (e.g., vitellogenin synthesis) .
Q. How does the compound interact with microplastics in marine environments, and what methodological tools quantify this co-pollutant effect?
Methodological Answer:
- Adsorption Studies : Use batch experiments with polyethylene (PE) or polystyrene (PS) microplastics. Measure adsorption kinetics via LC-MS/MS.
- Synergistic Toxicity : Combine with fluorescent probes (e.g., Nile Red) to visualize compound-microplastic aggregates in brine shrimp (Artemia salina) .
- Data Modeling : Apply fugacity-based models to predict partitioning coefficients in multi-compartment systems .
Data Contradiction Analysis
Q. Why do mutagenicity studies report conflicting results, and how can these discrepancies be addressed?
Evidence-Based Analysis:
- Negative Results : Ames tests using Salmonella typhimurium strains TA98 and TA100 show no mutagenicity up to 5 mg/plate (SIDS Dossier, ).
- Positive Indicators : Oxidative stress markers (e.g., ROS generation) in mammalian cell lines suggest indirect genotoxicity.
Resolution : Perform comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in human hepatoma (HepG2) cells under metabolic activation conditions .
Key Recommendations for Researchers
- Standardization : Use OECD or EPA guidelines for toxicity assays to ensure comparability.
- Advanced Analytics : Prioritize high-resolution MS and NMR for structural elucidation of alkyl chain mixtures.
- Ecotoxicology : Investigate long-term low-dose exposure effects using mesocosm experiments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
